molecular formula C6H11NO B14885471 3-Ethyl-3-methylazetidin-2-one

3-Ethyl-3-methylazetidin-2-one

Cat. No.: B14885471
M. Wt: 113.16 g/mol
InChI Key: ZZYQMABCMJVWAJ-UHFFFAOYSA-N
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Description

3-Ethyl-3-methylazetidin-2-one: is a heterocyclic organic compound with the molecular formula C6H11NO. It is a member of the azetidinone family, which is characterized by a four-membered lactam ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Ethyl-3-methylazetidin-2-one typically involves the cyclization of suitable precursors. One common method is the reaction of 3-ethyl-3-methyl-2-aminopropanol with phosgene or triphosgene under controlled conditions to form the azetidinone ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods:

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

3-Ethyl-3-methylazetidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated azetidinones, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry:

3-Ethyl-3-methylazetidin-2-one is used as a building block in organic synthesis. Its strained ring structure makes it a valuable intermediate for the synthesis of more complex molecules .

Biology and Medicine:

In medicinal chemistry, azetidinones are explored for their potential as enzyme inhibitors and antimicrobial agents. The unique structure of this compound allows it to interact with biological targets in a specific manner .

Industry:

The compound is also used in the development of new materials, such as polymers and coatings, due to its reactivity and ability to form stable derivatives .

Mechanism of Action

The mechanism of action of 3-Ethyl-3-methylazetidin-2-one involves its interaction with molecular targets, such as enzymes or receptors. The azetidinone ring can act as a pharmacophore, binding to active sites and inhibiting enzyme activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness:

The presence of both ethyl and methyl groups at the third position of the azetidinone ring in this compound imparts unique steric and electronic properties. These features can influence its reactivity and interaction with biological targets, making it distinct from other azetidinones .

Properties

IUPAC Name

3-ethyl-3-methylazetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-3-6(2)4-7-5(6)8/h3-4H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYQMABCMJVWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CNC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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